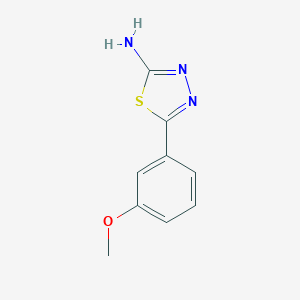

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOZGAXEWJZHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356114 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247109-15-5 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a wide range of biologically active compounds. This document details established synthetic protocols, thorough characterization methodologies, and presents the corresponding data in a clear and accessible format.

Synthesis

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. Two common methods for the cyclization step are presented below.

Synthesis of the Intermediate: 1-(3-Methoxybenzoyl)thiosemicarbazide

The precursor, 1-(3-methoxybenzoyl)thiosemicarbazide, can be synthesized by reacting 3-methoxybenzoyl chloride with thiosemicarbazide in a suitable solvent.

Experimental Protocol:

-

Dissolve thiosemicarbazide in a suitable solvent, such as anhydrous tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-methoxybenzoyl chloride in the same solvent to the cooled thiosemicarbazide solution.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting precipitate is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield 1-(3-methoxybenzoyl)thiosemicarbazide.

Method A: Cyclization using Concentrated Sulfuric Acid

This is a widely used method for the dehydrative cyclization of acyl thiosemicarbazides to form 1,3,4-thiadiazoles.[1][2]

Experimental Protocol:

-

Carefully add 1-(3-methoxybenzoyl)thiosemicarbazide in small portions to cold, concentrated sulfuric acid with constant stirring.

-

Maintain the temperature of the reaction mixture below 10°C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for a specified period (typically a few hours) to ensure complete cyclization.

-

Pour the reaction mixture slowly onto crushed ice.

-

Neutralize the resulting solution with a base, such as a concentrated ammonium hydroxide solution, until a precipitate forms.

-

Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Method B: Solid-Phase Synthesis using Phosphorus Oxychloride

An alternative method involves a solid-phase reaction using phosphorus oxychloride as a cyclizing and dehydrating agent. This method can be faster and offer high yields.

Experimental Protocol:

-

In a mortar, thoroughly grind a mixture of 3-methoxybenzoic acid, thiosemicarbazide, and phosphorus oxychloride at room temperature. The reaction is typically monitored by TLC until the starting materials are consumed.

-

After the reaction is complete, carefully add the resulting solid mixture to a beaker containing crushed ice.

-

Neutralize the acidic solution with a suitable base, such as a 5% sodium carbonate solution, to a pH of approximately 8.

-

Collect the resulting precipitate by filtration, wash it with water, and dry it.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., DMF/water) to yield the final product.

Characterization

The structure and purity of the synthesized 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine are confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The aromatic protons would exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring. |

| ¹³C NMR | Resonances for the carbon atoms of the 3-methoxyphenyl ring, the methoxy carbon, and the two distinct carbons of the 1,3,4-thiadiazole ring (one attached to the amino group and the other to the phenyl ring). |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring, C=N stretching of the thiadiazole ring, and C-O stretching of the methoxy group. |

| Mass Spec. (m/z) | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₉H₉N₃OS, MW: 207.25). |

Table 1: Summary of Expected Spectroscopic Data

Experimental Workflows and Synthesis Pathway

The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general experimental workflow for the characterization of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Caption: General synthesis pathway for the target compound.

Caption: Workflow for purification and characterization.

Conclusion

This technical guide outlines the primary synthetic routes and characterization methods for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. The provided protocols offer a solid foundation for researchers to produce and verify this compound of interest. The adaptability of the synthesis allows for the potential creation of a diverse library of analogues for further investigation in drug discovery and development programs. It is recommended that researchers consult the primary literature for more detailed information and specific reaction conditions.

References

chemical structure of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and biological activities of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, with a focus on heterocyclic compounds as potential therapeutic agents.

Introduction

The 1,3,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, known to be a structural component in a wide array of bioactive molecules.[1][2][3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] The compound 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, in particular, has been investigated for its potential as an anticancer agent, showing cytotoxic effects against various cancer cell lines.[1][2] This guide will delve into the technical details of this compound, presenting key data and experimental methodologies.

Chemical Structure and Physicochemical Properties

The is characterized by a central 1,3,4-thiadiazole ring substituted with an amino group at position 2 and a 3-methoxyphenyl group at position 5.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃OS | [5] |

| Molecular Weight | 207.25 g/mol | [5][6][7] |

| CAS Number | 247109-15-5 | [5] |

| Appearance | Solid | [7] |

| Purity | 97% | [5] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |

| SMILES | COc1cccc(c1)c2nnc(N)s2 | N/A |

| InChI | InChI=1S/C9H9N3OS/c1-14-7-3-2-4-8(6-7)9-11-12-10-13-9/h2-6H,1H3,(H2,10,11,12) | N/A |

Note: Some properties may be based on data for closely related isomers or derivatives if specific data for the title compound is not available.

Synthesis

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives typically involves the cyclization of a thiosemicarbazide precursor. A common method is the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide, followed by dehydrative cyclization using a strong acid such as concentrated sulfuric acid.[1][8]

Below is a generalized workflow for the synthesis and characterization of 1,3,4-thiadiazole derivatives.

Spectral Data for Characterization

The structure of synthesized 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its analogs is confirmed using various spectroscopic techniques. The following table summarizes typical spectral data.

Table 2: Spectroscopic Data

| Technique | Key Peaks / Shifts | Interpretation | Reference |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~2840 (C-H aliph.), ~1620 (C=N), ~1580 (C=C arom.), ~1250 (C-O-C), ~740 (C-S) | Presence of amino, methoxy, aromatic, and thiadiazole moieties. | [1] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.50 (s, 1H, NH), ~7.40-6.90 (m, 4H, Ar-H), ~3.80 (s, 3H, OCH₃) | Confirms the presence of the amino proton, aromatic protons of the methoxyphenyl group, and the methoxy protons. | [1] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=N of thiadiazole), ~160 (C-O of phenyl), ~150 (C-S of thiadiazole), ~130-110 (Aromatic carbons), ~55 (OCH₃) | Indicates the carbon skeleton of the molecule, including the thiadiazole ring, the substituted phenyl ring, and the methoxy group. | [1] |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and experimental conditions.

Biological Activity and Mechanism of Action

Anticancer Activity

Derivatives of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine have been evaluated for their cytotoxic activity against human breast cancer cell lines, including MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent).[1][2] Some of these compounds have shown promising anti-proliferative effects. For instance, a closely related derivative, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited IC₅₀ values of 49.6 µM and 53.4 µM against MCF-7 and MDA-MB-231 cells, respectively.[2] Importantly, these compounds generally show weaker cytotoxicity towards normal cell lines, suggesting a degree of selectivity for cancer cells.[2]

Table 3: Cytotoxicity Data for a Related Derivative

| Cell Line | IC₅₀ (µM) | Compound | Reference |

| MCF-7 (Breast Cancer) | 49.6 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | [2] |

| MDA-MB-231 (Breast Cancer) | 53.4 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | [2] |

Proposed Mechanism of Action

In silico studies and biological assays suggest that the anticancer mechanism of these 1,3,4-thiadiazole derivatives may involve the induction of apoptosis.[2] The activation of key executioner caspases, such as Caspase 3 and Caspase 8, is believed to play a crucial role in this process.[2] The following diagram illustrates a simplified proposed signaling pathway.

Experimental Protocols

Synthesis of 5-(Aryl)-1,3,4-thiadiazol-2-amines

The following is a general procedure for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines.[4][8]

-

Reaction Mixture Preparation: A mixture of a substituted aromatic acid (0.15 mol), thiosemicarbazide (0.125 mol), and concentrated sulfuric acid (25 mL) is prepared in a suitable reaction vessel.

-

Heating: The mixture is slowly heated to 80-90°C on a thermostatically controlled water bath for approximately 7 hours.

-

Isolation of Crude Product: After cooling to room temperature, the reaction mixture is poured onto crushed ice. The acidic solution is then neutralized with a 10% ammonia solution until a precipitate forms.

-

Purification: The crude precipitate is collected by filtration, washed thoroughly with distilled water, and then dried.

-

Recrystallization: The dried product is recrystallized from a suitable solvent, such as 50% ethanol, to obtain the purified 5-(substituted phenyl)-1,3,4-thiadiazol-2-amine.

In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a general method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically ranging from 1 to 100 µM) and incubated for another 24-48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives represent a promising class of compounds with potential applications in cancer therapy. Their synthesis is straightforward, and they exhibit interesting biological activities, including the induction of apoptosis in cancer cells. Further research is warranted to optimize the structure for enhanced potency and selectivity, and to fully elucidate the molecular mechanisms underlying their anticancer effects. This guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this important heterocyclic scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole 97 1014-25-1 [sigmaaldrich.com]

- 8. Bot Verification [rasayanjournal.co.in]

Spectroscopic and Mechanistic Insights into 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for obtaining this data, and explores a potential mechanism of action related to its anticancer properties.

Core Spectroscopic Data

The structural elucidation of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.47 | s | 1H | NH |

| 7.80 | d, J=8.3 Hz | 2H | Ar-H |

| 7.38 | s | 1H | Ar-H |

| 7.26 | t, J=8.1 Hz | 1H | Ar-H |

| 7.13 | d, J=8.1 Hz | 1H | Ar-H |

| 6.60 | d, J=8.0 Hz | 1H | Ar-H |

| 3.77 | s | 3H | OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 163.86 | C=N (Thiadiazole ring) |

| 161.27 | C-S (Thiadiazole ring) |

| 160.44 | Ar-C |

| 157.96 | Ar-C |

| 142.23 | Ar-C |

| 130.36 | Ar-CH |

| 128.80 | Ar-C |

| 123.33 | Ar-CH |

| 115.11 | Ar-CH |

| 110.33 | Ar-CH |

| 107.82 | Ar-CH |

| 103.88 | Ar-CH |

| 55.50 | OCH₃ |

Note: The NMR data is based on the analysis of a closely related derivative, 2-(4-methoxyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, as detailed in the cited literature. The assignments for the 3-methoxyphenyl and the thiadiazole amine moieties are expected to be highly comparable.

Infrared (IR) Spectroscopy

Table 3: FTIR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3201 | Strong, Broad | N-H Stretch |

| 2838 | Medium | C-H Stretch (aliphatic) |

| 1624 | Strong | C=N Stretch (Thiadiazole ring) |

| 1578 | Strong | C=C Stretch (aromatic) |

| 1249 | Strong | C-O-C Stretch (asymmetric) |

| 744 | Strong | C-S Stretch |

Mass Spectrometry (MS)

While a specific mass spectrum for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine was not found in the available literature, the expected molecular ion peak and fragmentation pattern can be predicted based on its structure.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular Ion) |

| 179 | [M - N₂]⁺ |

| 135 | [M - CSN₂H₂]⁺ |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives.

Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Derivatives[1]

The synthesis is typically a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives.

-

Thiosemicarbazide Formation : 3-Methoxybenzhydrazide is reacted with an appropriate aryl isothiocyanate in ethanol under reflux conditions to yield the corresponding 1,4-disubstituted thiosemicarbazide.

-

Cyclization : The purified thiosemicarbazide is then treated with concentrated sulfuric acid at room temperature to induce cyclization, forming the 1,3,4-thiadiazole ring. The product is precipitated by pouring the reaction mixture into ice water and neutralized.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition : Spectra are recorded with a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition : Spectra are recorded with a spectral width of 0-200 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition : The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation : An LC-MS or GC-MS system equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquisition : The mass spectrum is acquired in positive ion mode.

Biological Activity and Signaling Pathway

Derivatives of 1,3,4-thiadiazole have demonstrated notable anticancer activity, often through the induction of apoptosis. In silico studies and in vitro assays on related compounds suggest a mechanism involving the activation of the extrinsic apoptosis pathway, primarily through caspase-8 and caspase-3.[1]

Proposed Apoptotic Pathway

The interaction of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives with cancer cells is hypothesized to trigger a cascade of events leading to programmed cell death.

Proposed extrinsic apoptosis pathway initiated by the thiadiazole derivative.

This proposed pathway illustrates the initiation of apoptosis through the activation of death receptors on the cell surface, leading to the recruitment and activation of initiator caspase-8. Active caspase-8 then proteolytically activates executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis. This targeted induction of apoptosis in cancer cells is a key area of investigation for the development of novel chemotherapeutic agents.

References

physical and chemical properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry.

Core Physical and Chemical Properties

While specific experimental data for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is limited in publicly available literature, the following table summarizes its known and predicted properties.

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₉N₃OS | [Calculated] |

| Molecular Weight | 207.25 g/mol | [1] |

| CAS Number | 247109-15-5 | [1] |

| Melting Point | 189–190 °C | [2] Note: This melting point is reported for a compound synthesized as 2-((4-methoxybenzyl)amino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, which is structurally very similar. Experimental verification for the title compound is recommended. |

| Appearance | Solid (predicted) | General property of similar compounds. |

| Solubility | Soluble in DMSO and ethanol. | Inferred from synthesis and biological testing protocols.[2] |

| pKa | Not experimentally determined. | Predicted to have a basic amino group and a weakly acidic N-H on the thiadiazole ring. |

Experimental Protocols

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can be achieved through the cyclization of the corresponding thiosemicarbazide precursor. The following is a generalized experimental protocol based on established methods for analogous compounds.[2][3]

Synthesis of 1-(3-methoxybenzoyl)thiosemicarbazide (Intermediate)

-

Reaction Setup: To a solution of 3-methoxybenzoyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a solution of thiosemicarbazide (1 equivalent) in the same solvent.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting solid is washed with water and a non-polar solvent like hexane to remove impurities.

-

Purification: The crude 1-(3-methoxybenzoyl)thiosemicarbazide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

-

Cyclization: The purified 1-(3-methoxybenzoyl)thiosemicarbazide (1 equivalent) is suspended in a dehydrating agent, typically concentrated sulfuric acid or polyphosphoric acid.

-

Reaction Conditions: The mixture is stirred at room temperature or gently heated (e.g., to 60-80 °C) for 1-3 hours. The reaction should be monitored by TLC.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The acidic solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] In silico and in vitro studies on compounds structurally related to 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine suggest a possible mechanism of action involving the induction of apoptosis through the activation of caspase-8.[4][5]

Proposed Signaling Pathway: Caspase-8 Mediated Apoptosis

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, based on the activity of analogous compounds.

Caption: Proposed extrinsic apoptosis pathway initiated by 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and biological significance of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry.

Core Compound Data

The fundamental quantitative data for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its closely related 4-methoxy isomer are summarized below. The molecular formula and weight are identical for both isomers.

| Property | Data | Reference |

| IUPAC Name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | - |

| Molecular Formula | C₉H₉N₃OS | [1][2] |

| Molecular Weight | 207.26 g/mol | [1][2] |

| Synonyms | 2-Amino-5-(3-methoxyphenyl)-1,3,4-thiadiazole | - |

| Related Isomer (CAS) | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (1014-25-1) | [1][2] |

Experimental Protocols

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives typically follows a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization.

A common synthetic route involves the reaction of 3-methoxybenzhydrazide with an appropriate aryl isothiocyanate to yield a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized using concentrated sulfuric acid to form the final 1,3,4-thiadiazole product.[3] The reaction yields for the initial thiosemicarbazide formation are reported to be between 43-96%, while the subsequent cyclization to the thiadiazole has yields ranging from 18-70%.[3]

An alternative one-pot synthesis method has been developed that avoids toxic reagents like POCl₃ or SOCl₂. This method utilizes a reaction between a thiosemicarbazide and a carboxylic acid in the presence of polyphosphate ester (PPE).[4][5]

A widely used method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the dehydrocyclization of a substituted benzoyl thiosemicarbazide using concentrated sulfuric acid. The general procedure is as follows:

-

The substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to 20 mL of concentrated sulfuric acid with continuous shaking.

-

The reaction mixture is then poured into crushed ice, and the resulting solution is neutralized with a strong base, such as ammonia.

-

The solid precipitate that forms is filtered, dried, and recrystallized, typically from ethanol or a similar solvent.

The structural confirmation of the synthesized 1,3,4-thiadiazole derivatives is typically achieved through a combination of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. For example, the N-H peaks of the amino group in the final thiadiazole compounds are typically observed between 3201 and 3204 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise molecular structure. In ¹H NMR spectra, the disappearance of N1, N2, and N4 protons from the thiosemicarbazide precursor and the appearance of the amino group's N-H peak confirm cyclization.[6] In ¹³C NMR, the methoxy group carbon signal consistently appears in the range of 55.50–55.58 ppm.[6]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[7]

-

Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized compound to confirm its purity and empirical formula.[3][6]

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8][9][10]

Recent studies have focused on 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl substituent for their potential as anticancer agents, particularly against breast cancer cell lines.[6] Research has shown that these compounds can exhibit cytotoxic activity against both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cells.[3][6]

In silico studies and biological tests suggest a multitarget mechanism of action for these compounds.[3][6] The most probable mechanism is linked to the activation of apoptotic pathways. Specifically, these compounds are thought to interact with and activate key proteins such as Caspase 3 and Caspase 8, which are critical executioners in the cell death cascade.[3] The activation of BAX proteins is also implicated, further supporting the induction of apoptosis as the primary mode of anticancer action.[3]

The 2-amino-1,3,4-thiadiazole scaffold is a core component in many compounds investigated for their antimicrobial effects. Derivatives have shown inhibitory activity against various bacterial strains, including S. aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against species like Aspergillus niger and Candida albicans.[8] The presence of specific substituents on the phenyl ring, such as halogens, can significantly enhance this antimicrobial potency.[8]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C9H9N3OS | CID 692882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the solubility characteristics of the heterocyclic compound 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview based on available data for analogous compounds and outlines a standard experimental protocol for precise solubility determination.

Due to the limited publicly available quantitative solubility data for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, this guide leverages information on closely related structures to provide a predictive analysis of its solubility profile. The primary focus is on providing a robust methodological framework for researchers to generate their own data.

Predictive Solubility Profile from Analogous Compounds

An analysis of structurally similar compounds, such as 5-phenyl-1,3,4-thiadiazol-2-amine and other substituted 1,3,4-thiadiazole derivatives, suggests a likely solubility pattern for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

It is anticipated that the compound will exhibit poor solubility in aqueous solutions. One study noted that 5-[substituted]-1,3,4-thiadiazol-2-amines are "almost insoluble in water".[1] Conversely, solubility is expected to be significantly higher in polar aprotic organic solvents. For instance, the related compound 5-Phenyl-1,3,4-thiadiazol-2-amine is reported to be soluble in dimethylformamide (DMF).[2]

Table 1: Predicted and Observed Solubility of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and Related Analogs

| Compound | Solvent | Solubility | Data Type |

| 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Aqueous Buffers | Predicted: Low | Predictive |

| 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | Polar Aprotic Solvents (e.g., DMSO, DMF) | Predicted: Soluble | Predictive |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | Dimethylformamide (DMF) | Soluble | Qualitative[2] |

| 5-[substituted]-1,3,4-thiadiazol-2-amines | Water | Almost Insoluble | Qualitative[1] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[3] This method involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, DMSO, DMF)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility readings.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Data Analysis: Construct a calibration curve using standard solutions of the compound. Use this curve to determine the concentration of the dissolved compound in the original filtered supernatant, taking into account the dilution factor. The resulting concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Caption: Workflow for Solubility Determination.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of pyrimidines and its capacity for strong aromaticity, contribute to its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the significant biological potential of 1,3,4-thiadiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The content herein is designed to be a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid in the research and development of novel therapeutics based on this versatile core.

Anticancer Activity: Targeting the Hallmarks of Cancer

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[3][4][5][6][7] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes and disruption of critical signaling pathways.

Mechanism of Action: Interference with Key Signaling Pathways

Several studies have implicated 1,3,4-thiadiazole compounds in the modulation of crucial intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway, such as PI3Kα and Akt, leading to the induction of autophagy and suppression of tumor growth.[8][9] Molecular docking studies have suggested that these compounds can bind to the active sites of these kinases.[8]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some 1,3,4-thiadiazole derivatives have been found to inhibit components of this pathway, such as MEK, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Quantitative Anticancer Activity

The cytotoxic and antiproliferative activities of 1,3,4-thiadiazole derivatives have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [5] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [5] |

| Honokiol derivative 8a | A549 (Lung) | 1.62 ± 0.19 | [8] |

| Honokiol derivative 8a | HCT116 (Colon) | 2.53 ± 0.28 | [8] |

| Honokiol derivative 8a | MDA-MB-231 (Breast) | 4.61 ± 0.51 | [8] |

| Ciprofloxacin-based derivative 1h | SKOV-3 (Ovarian) | 3.58 | [12] |

| Ciprofloxacin-based derivative 1l | A549 (Lung) | 2.79 | [12] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | [1] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [1] |

| Pyridine-bearing derivative 4h | HTC-116 (Colon) | 2.03 ± 0.72 | [8] |

| Pyridine-bearing derivative 4h | HepG-2 (Liver) | 2.17 ± 0.83 | [8] |

| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative 6e | MCF-7 (Breast) | 3.85 | [6] |

Antimicrobial Activity: A Broad Spectrum of Action

1,3,4-Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[10][13][14][15] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Antibacterial Activity

Numerous studies have reported the efficacy of 1,3,4-thiadiazoles against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard measure of their antibacterial potency.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Tetranorlabdane derivative 14a | Bacillus polymyxa | 2.5 | [13] |

| Benzimidazole derivative 8j | Pseudomonas aeruginosa | 12.5 | [13] |

| Benzimidazole derivative 8a | Pseudomonas aeruginosa | 12.5 | [13] |

| 2-amino-1,3,4-thiadiazole derivative 37 | Bacillus subtilis | 1000 | [13] |

| 2-amino-1,3,4-thiadiazole derivative 38 | Escherichia coli | 1000 | [13] |

Antifungal Activity

1,3,4-Thiadiazole compounds have also shown promising activity against a variety of fungal pathogens, including clinically relevant Candida species.[2][13] Some derivatives are believed to exert their antifungal effect by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | 8 - 96 (MIC100) | [2] |

| Derivative 3l (2,4-dichlorophenyl substituted) | C. albicans ATCC 10231 | 5 | [16] |

| Derivative 3k (2,4-difluorophenyl substituted) | C. albicans ATCC 10231 | 10 | [16] |

| Derivative 3l | C. crusei ATCC 6258 | 10 | [16] |

| Derivative 3k | C. crusei ATCC 6528 | 10 | [16] |

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Certain 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[17][18]

Cyclooxygenase (COX) Inhibition

The inhibition of COX-1 and COX-2 is a major mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). Some 1,3,4-thiadiazole-based compounds have shown potent and, in some cases, selective inhibition of these enzymes.

| Compound/Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrrolo[3,4-d]pyridazinone derivative 5a | COX-1 | >13.16 | >329 | [19] |

| Pyrrolo[3,4-d]pyridazinone derivative 5a | COX-2 | 0.04 | [19] | |

| Pyrrolo[3,4-d]pyridazinone derivative 5j | COX-1 | >12.87 | >312 | [19] |

| Pyrrolo[3,4-d]pyridazinone derivative 5j | COX-2 | 0.04 | [19] |

Antiviral Activity: A Promising Frontier

The antiviral potential of 1,3,4-thiadiazole derivatives is an expanding area of research. These compounds have shown activity against a range of viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).[1][20][21]

Quantitative Antiviral Activity

The half-maximal effective concentration (EC50) is used to measure the potency of antiviral compounds.

| Compound/Derivative | Virus | EC50 (µg/mL) | Reference |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | TMV | 203.5 | [1] |

| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino) -1,3,4-thiadiazol-2-yl)methyl)acetamide 6 | HIV-1 | 0.96 | [20] |

| 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino) -1,3,4-thiadiazol-2-yl)methyl)acetamide 6 | HIV-2 | 2.92 | [20] |

Other Biological Activities

Beyond the major activities discussed, 1,3,4-thiadiazole derivatives have also been investigated for a variety of other pharmacological effects, including:

-

Carbonic Anhydrase Inhibition: Certain sulfonamide-bearing 1,3,4-thiadiazoles are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[22]

-

Anticonvulsant Activity

-

Antidepressant Activity

-

Antitubercular Activity

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,3,4-thiadiazole compounds.

Anticancer Activity: MTT Assay for Cell Viability

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antibacterial Activity: Agar Disc Diffusion Method

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Place sterile paper discs impregnated with known concentrations of the 1,3,4-thiadiazole compounds onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Antifungal Activity: Broth Microdilution Method

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the 1,3,4-thiadiazole compounds in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculum Preparation: Prepare a fungal inoculum suspension and adjust its concentration according to standard protocols (e.g., CLSI guidelines).

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Enzyme Inhibition Assays

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), the purified CA enzyme, and the 1,3,4-thiadiazole inhibitor at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Protocol:

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a suitable buffer, combine the enzyme, a heme cofactor, and the 1,3,4-thiadiazole inhibitor at various concentrations.

-

Pre-incubation: Allow the inhibitor to bind to the enzyme by pre-incubating the mixture.

-

Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.

-

Product Detection: Measure the production of prostaglandins (e.g., PGE2) using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Determine the percent inhibition of COX activity at each inhibitor concentration and calculate the IC50 value.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by a growing body of quantitative data and mechanistic insights, underscores their potential to address significant unmet medical needs. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current state of knowledge and practical methodologies to further explore the therapeutic potential of this remarkable heterocyclic core. Future research efforts should continue to focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 19. benchchem.com [benchchem.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 22. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms and a sulfur atom, is a prominent scaffold in medicinal chemistry. Among its derivatives, the 5-substituted-1,3,4-thiadiazol-2-amine core has garnered significant attention due to its versatile pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental evaluation of this important class of compounds, with a focus on their potential as therapeutic agents.

Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

The most prevalent and versatile method for the synthesis of 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of thiosemicarbazide derivatives. This is typically achieved through oxidative cyclization or dehydration reactions.

General Synthetic Pathway

A common synthetic route involves the reaction of a carboxylic acid with thiosemicarbazide to form an acylthiosemicarbazide intermediate, which is then cyclized using a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

Caption: General Synthetic Workflow for 5-Substituted-1,3,4-Thiadiazol-2-amines.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines using Concentrated Sulfuric Acid

This protocol describes the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.

-

Materials: 4-substituted benzoyl thiosemicarbazide, concentrated sulfuric acid.

-

Procedure:

-

To 20 mL of concentrated sulfuric acid, add 0.02 mol of the appropriate 4-substituted benzoyl thiosemicarbazide portion-wise with constant shaking and cooling.

-

Heat the reaction mixture to 60-70°C for 5 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amine.[1]

-

Protocol 2: Synthesis using Phosphorus Oxychloride

This method is an alternative for the cyclization step.

-

Materials: Substituted thiosemicarbazide, phosphorus oxychloride.

-

Procedure:

-

A mixture of the substituted thiosemicarbazide (1 mmol) and phosphorus oxychloride (5 mL) is refluxed for 1-2 hours.

-

The reaction mixture is cooled to room temperature and then poured into ice water.

-

The resulting solution is neutralized with a base (e.g., potassium carbonate solution) to afford the crude product.

-

The crude product is filtered, washed with water, dried, and recrystallized from an appropriate solvent.

-

Biological Activities and Quantitative Data

5-Substituted-1,3,4-thiadiazol-2-amine derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.

Anticonvulsant Activity

Several derivatives have shown significant protection against seizures in preclinical models.

Table 1: Anticonvulsant Activity of Selected 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

| Compound | 5-Substituent | Test Model | Dose (mg/kg) | Activity (% Protection) | Reference |

| 1 | 5-(3-methoxyphenyl)-N-phenyl | MES | 30 | 19.64 | [2] |

| 2 | 5-(3-methoxyphenyl)-N-phenyl | MES | 300 | 64.28 | [2] |

| 3 | 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-2-thiol | MES | 100 | 66.67 | [3] |

| 4 | 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-2-thiol | scPTZ | 100 | 80 | [3] |

| 5 | N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-2,5-diamine | MES | 30 | 100 | [4] |

Mechanism of Anticonvulsant Action

The anticonvulsant activity of these derivatives is often attributed to their interaction with the GABAergic system. By acting on GABAA receptors, they can enhance the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2][3]

Caption: Proposed Mechanism of Anticonvulsant Activity.

Anti-inflammatory Activity

These derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | 5-Substituent | Assay | IC₅₀ (µM) / % Inhibition | Reference |

| 6 | Adamantyl-based thiazolidinone | COX-1 Inhibition | IC₅₀ = 1.08 µM | [5] |

| 7 | Adamantyl-based thiazolidinone | COX-1 Inhibition | IC₅₀ = 1.12 µM | [5] |

| 8 | Carboxamide derivative | Protein Denaturation | 86.44% at 250 µg/ml | [6] |

| 9 | Carboxamide derivative | Protein Denaturation | 85.14% at 250 µg/ml | [6] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity is primarily linked to the inhibition of COX enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Some derivatives show selectivity for COX-2 over COX-1, which may lead to a reduced risk of gastrointestinal side effects.[7]

Caption: Mechanism of Anti-inflammatory Action via COX Inhibition.

Antimicrobial Activity

A broad range of antibacterial and antifungal activities have been reported for these compounds.

Table 3: Antimicrobial Activity of Selected 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

| Compound | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 10 | 4-Fluorophenyl | S. aureus | 20-28 | [8] |

| 11 | 4-Chlorophenyl | B. subtilis | 20-28 | [8] |

| 12 | 4-Bromophenyl | S. epidermidis | 31.25 | [9] |

| 13 | 4-Bromophenyl | M. luteus | 15.63 | [9] |

| 14 | Free amino group | B. polymyxa | 2.5 | [9] |

Anticancer Activity

Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Table 4: Anticancer Activity of Selected 5-Substituted-1,3,4-Thiadiazol-2-amine Derivatives

| Compound | 5-Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 15 | 2-(benzenesulfonylmethyl)phenyl | LoVo | 2.44 | [10] |

| 16 | 2-(benzenesulfonylmethyl)phenyl | MCF-7 | 23.29 | [10] |

| 17 | Phenyl | MCF-7 | 1.62-4.61 | [11] |

| 18 | 4-Tolyl | A549 | 1.62-10.21 | [11] |

| 19 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MCF-7 | 49.6 | [12] |

| 20 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) | MDA-MB-231 | 53.4 | [12] |

Mechanism of Anticancer Action

The anticancer mechanism of these derivatives is multifaceted and can involve the inhibition of various key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein kinases, topoisomerases, and histone deacetylases.[13][14]

Caption: Potential Anticancer Mechanisms of Action.

Carbonic Anhydrase Inhibition

Certain sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Table 5: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole-2-sulfonamide Derivatives

| Compound | Isozyme | Kᵢ (nM) | Reference |

| 21 | hCA I | 316.7 - 533.1 | [15] |

| 22 | hCA II | 412.5 - 624.6 | [15] |

| 23 | hCA II | 66 - 190 | [16] |

| 24 | CA II / IV | 10⁻⁸ - 10⁻⁹ M (Inhibition Constant) | [17] |

Conclusion

The 5-substituted-1,3,4-thiadiazol-2-amine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of pharmacological activities. The synthetic accessibility and the potential for diverse substitutions at the 5-position make this core an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of more potent and selective drug candidates based on this versatile heterocyclic system.

References

- 1. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 3. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bepls.com [bepls.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols for the Laboratory Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-amino-5-substituted-1,3,4-thiadiazole moiety is of particular interest, and the nature of the substituent at the 5-position significantly influences the pharmacological profile of the molecule. This document provides a detailed protocol for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a valuable building block for the development of novel therapeutic agents.

The described synthesis follows a reliable and widely adopted two-step pathway. The first step involves the formation of an intermediate, N-(3-methoxybenzoyl)thiosemicarbazide, from the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide. The subsequent step is an acid-catalyzed intramolecular cyclization and dehydration of the thiosemicarbazide derivative to yield the final 1,3,4-thiadiazole product.[4][5] Concentrated sulfuric acid is a common and effective reagent for this cyclization.[4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its intermediate. Yields for similar reactions typically range from moderate to good.[4][7]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Purification Method |

| N-(3-methoxybenzoyl)thiosemicarbazide | C₉H₁₁N₃O₂S | 225.27 | Solid | 85-95 | Recrystallization |

| 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃OS | 207.26 | Crystalline Solid | 60-75[4] | Recrystallization |

Experimental Protocols

Materials and Reagents

-

Thiosemicarbazide (CAS: 79-19-6)

-

Tetrahydrofuran (THF), anhydrous

-

Concentrated Sulfuric Acid (98%)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Deionized Water

-

Ice Bath

-

Standard laboratory glassware and stirring equipment

-

Filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Part 1: Synthesis of N-(3-methoxybenzoyl)thiosemicarbazide (Intermediate)

This procedure details the formation of the thiosemicarbazide intermediate through the acylation of thiosemicarbazide.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: While maintaining the temperature at 0-5 °C, add 3-methoxybenzoyl chloride (1.71 g, 10 mmol) dropwise to the stirred solution over a period of 15-20 minutes. A white precipitate is expected to form during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane, 1:1).

-

Work-up and Isolation: Pour the reaction mixture into 150 mL of ice-cold water. The white precipitate, N-(3-methoxybenzoyl)thiosemicarbazide, will be collected by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold water to remove any unreacted starting materials and salts.

-

Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from an ethanol-water mixture to yield a pure white solid.

Part 2: Synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Final Product)

This protocol describes the acid-catalyzed cyclization of the intermediate to form the target compound.[5]

-

Reaction Setup: In a 100 mL beaker or flask, place the dried N-(3-methoxybenzoyl)thiosemicarbazide (2.25 g, 10 mmol) obtained from Part 1. Cool the flask in an ice bath.

-

Acid Addition: Carefully and slowly add 10 mL of pre-chilled concentrated sulfuric acid to the thiosemicarbazide intermediate in a portion-wise manner, ensuring the temperature does not rise excessively. Stir the mixture with a glass rod until all the solid has dissolved.

-

Reaction Progression: Remove the mixture from the ice bath and allow it to stand at room temperature for 1 hour with occasional stirring.

-

Work-up and Precipitation: Carefully pour the reaction mixture onto crushed ice (approximately 50-100 g) in a larger beaker. The product will precipitate out of the solution.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide solution until the pH reaches approximately 7-8.[10] This should be done carefully in an ice bath to manage the exothermic reaction.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing and Drying: Wash the solid thoroughly with cold water and dry it completely.

-

Purification: Recrystallize the crude product from ethanol to obtain pure, crystalline 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Caption: Workflow for the synthesis of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. ptfarm.pl [ptfarm.pl]

- 7. mdpi.com [mdpi.com]

- 8. 1711-05-3 | 3-Methoxybenzoyl chloride | Aryls | Ambeed.com [ambeed.com]

- 9. 3-Methoxybenzoyl chloride 99 1711-05-3 [sigmaaldrich.com]

- 10. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

Application Notes and Protocols for 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine as a Potential Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pyrimidine, suggesting potential interactions with DNA replication processes.[1] Various derivatives of 1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including anticancer properties.[2][3] The presence of the 3-methoxyphenyl group is a key structural feature that may influence the compound's biological activity.

This document provides detailed application notes and experimental protocols for the investigation of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine and its derivatives as potential anticancer agents. The information is compiled from recent studies on closely related analogues, providing a foundational guide for further research and development.

Anticancer Activity and Mechanism of Action

Research into derivatives of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine suggests that these compounds exhibit cytotoxic effects against various cancer cell lines, particularly breast cancer. The proposed mechanism of action involves the induction of apoptosis (programmed cell death) and interference with cell cycle progression.[4][5]

-

Cytotoxicity: Derivatives have shown inhibitory effects on the proliferation of human breast cancer cell lines, including the estrogen-dependent MCF-7 and the estrogen-independent MDA-MB-231.[4][6]

-

Induction of Apoptosis: In silico studies and preliminary biological assays suggest a potential multitarget mechanism for these compounds, implicating the activation of key apoptotic proteins such as Caspase-3, Caspase-8, and BAX.[4][5] The activation of these caspases initiates a cascade of events leading to controlled cell death.

-

Cell Cycle Arrest: Some 2-amino-1,3,4-thiadiazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the phases of cell division.[7][8]

Data Presentation

The following tables summarize the cytotoxic activity of various derivatives of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine against human breast cancer cell lines. It is important to note that the data presented is for derivatives of the core compound, as specific data for the parent molecule is limited in the reviewed literature.

Table 1: IC50 Values of 2-substituted-5-(3-methoxyphenyl)-1,3,4-thiadiazole Derivatives [4]

| Compound | Substituent at 2-amino position | Cancer Cell Line | IC50 (µM) |

| ST10 | 2-trifluoromethylphenylamino | MCF-7 | 49.6 |

| ST10 | 2-trifluoromethylphenylamino | MDA-MB-231 | 53.4 |

Table 2: Cell Viability of Breast Cancer Cell Lines Treated with 1,3,4-Thiadiazole Derivatives (100 µM, 24h) [6]

| Compound | Substituent at 2-amino position | Cancer Cell Line | % Cell Viability (± SD) |

| SCT-4 | 4-methoxyphenylamino | MCF-7 | 74 ± 3 |

| SCT-5 | 4-chlorophenylamino | MDA-MB-231 | 75 ± 2 |

Table 3: Inhibition of DNA Biosynthesis in Breast Cancer Cell Lines by 1,3,4-Thiadiazole Derivatives (100 µM, 24h) [6]

| Compound | Substituent at 2-amino position | Cancer Cell Line | % DNA Biosynthesis (± SD) |

| SCT-4 | 4-methoxyphenylamino | MCF-7 | 70 ± 3 |

| SCT-5 | 4-chlorophenylamino | MDA-MB-231 | 71 ± 3 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

Materials:

-

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

-

Cancer cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

-

Cancer cells

-

6-well plates

-

Cold 70% ethanol

-